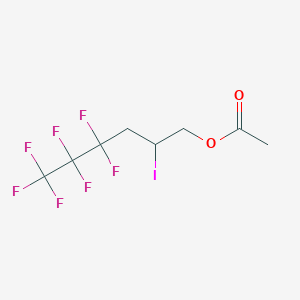
Linolenic Acid N-Hydroxysuccinimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linolenic Acid N-Hydroxysuccinimide is a compound that combines the properties of linolenic acid, a polyunsaturated omega-3 fatty acid, and N-Hydroxysuccinimide, an organic compound used as a reagent for preparing active esters in peptide synthesis
准备方法
Synthetic Routes and Reaction Conditions
Linolenic Acid N-Hydroxysuccinimide can be synthesized by reacting linolenic acid with N-Hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically takes place in an anhydrous solvent under mild conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified and stored under dry conditions to prevent hydrolysis .
化学反应分析
Types of Reactions
Linolenic Acid N-Hydroxysuccinimide undergoes various chemical reactions, including:
Oxidation: The linolenic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The N-Hydroxysuccinimide ester can react with amines to form amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., primary amines). The reactions typically occur under mild to moderate conditions, depending on the desired transformation .
Major Products
The major products formed from these reactions include amides, hydroperoxides, and reduced derivatives of linolenic acid .
科学研究应用
Linolenic Acid N-Hydroxysuccinimide has a wide range of scientific research applications:
作用机制
The mechanism of action of Linolenic Acid N-Hydroxysuccinimide involves the activation of carboxylic acids through the formation of N-Hydroxysuccinimide esters. These activated esters can then react with nucleophiles, such as amines, to form stable amide bonds. This process is widely used in bioconjugation and peptide synthesis .
相似化合物的比较
Similar Compounds
N-Hydroxysulfosuccinimide: A water-soluble analog of N-Hydroxysuccinimide used in similar applications.
Hydroxybenzotriazole: Another activating reagent used in peptide synthesis.
Pentafluorophenol: Used as an alternative to N-Hydroxysuccinimide in certain reactions.
Uniqueness
Linolenic Acid N-Hydroxysuccinimide is unique due to its combination of linolenic acid and N-Hydroxysuccinimide, providing both the biological benefits of omega-3 fatty acids and the chemical reactivity of N-Hydroxysuccinimide esters. This dual functionality makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C22H33NO4 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- |
InChI 键 |
RAGFALZSHJBIRV-PDBXOOCHSA-N |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)ON1C(=O)CCC1=O |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


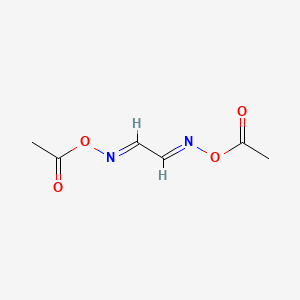
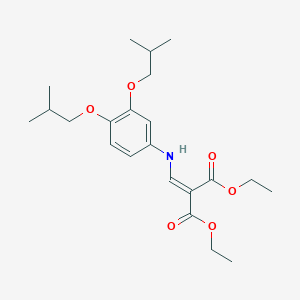
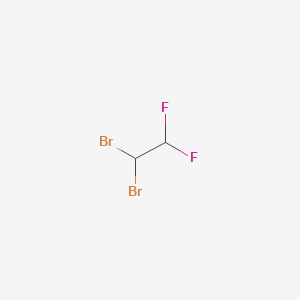

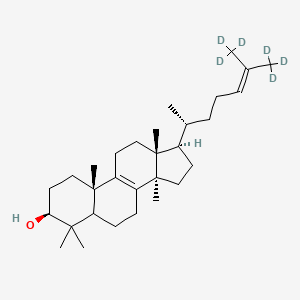

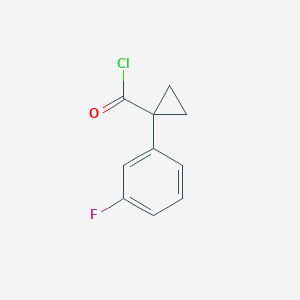
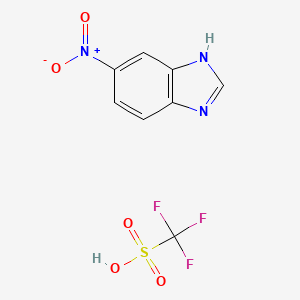
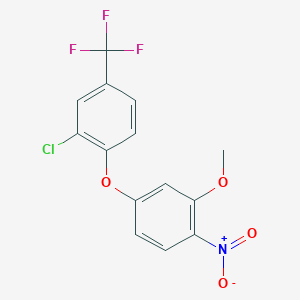
![[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one](/img/structure/B13422134.png)
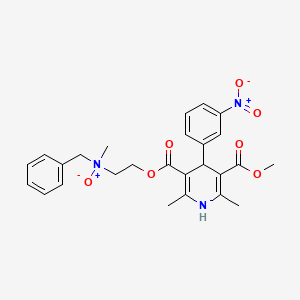
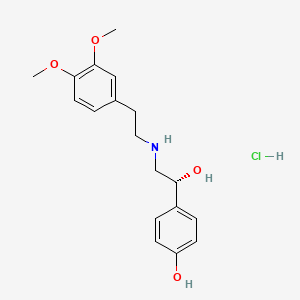
![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
